1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core linked via a methyl group to a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is C₆H₇N₅S, with a molecular weight of 193.23 g/mol. The compound’s structure combines nitrogen-rich triazole and sulfur-containing thiadiazole rings, which are known to enhance bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C6H8N6S |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6S/c1-4-9-10-5(13-4)2-12-3-8-6(7)11-12/h3H,2H2,1H3,(H2,7,11) |
InChI Key |
HPCHTUZYQPIUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Methyl-1,3,4-thiadiazol-2-ylmethyl Intermediate
The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or acid chlorides in acidic or reflux conditions. The methyl substituent at the 5-position can be introduced by using methyl-substituted precursors.
- Condensation of thiosemicarbazide with methyl-substituted carboxylic acid derivatives in trifluoroacetic acid under reflux (60-80 °C) for 10 hours.
- Neutralization with ammonia solution and precipitation of the thiadiazole derivative.
- Purification by recrystallization from ethanol-water mixtures.
This method yields 5-methyl-1,3,4-thiadiazol-2-ylmethyl compounds with good yields (around 80-86%) and purity confirmed by elemental analysis and spectroscopic methods.
Formation of the 1H-1,2,4-triazol-3-amine Moiety
The 1,2,4-triazole ring is typically prepared by cyclization reactions involving acyl thiosemicarbazides or hydrazinecarbothioamide derivatives.
Coupling of the Thiadiazolylmethyl Group with 1H-1,2,4-triazol-3-amine
The key step involves the alkylation of the triazole amine with the methylene group attached to the thiadiazole ring.
- This can be achieved by reacting the 5-methyl-1,3,4-thiadiazol-2-ylmethyl halide or activated derivative with 1H-1,2,4-triazol-3-amine under reflux in anhydrous ethanol or other suitable solvents.
- Sodium or potassium bases are used to deprotonate the triazole amine to enhance nucleophilicity.
- The reaction proceeds with stirring for several hours (4-12 h), followed by isolation of the product by filtration and crystallization.
Representative Experimental Procedure
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of methyl groups, methylene linker, and heterocyclic protons.
- Infrared Spectroscopy (IR): Characteristic bands for NH2 groups, C=N stretching of triazole and thiadiazole rings.
- Elemental Analysis: Confirms the molecular formula and purity.
- Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight.
- Melting Point: Sharp melting points consistent with pure compounds.
Notes on Reaction Optimization and Variations
- The choice of solvent (ethanol, trifluoroacetic acid) and reaction temperature critically affects the cyclization and coupling yields.
- Use of anhydrous conditions and inert atmosphere (nitrogen) improves product purity.
- Alternative bases such as sodium hydride or potassium carbonate can be employed for deprotonation in alkylation steps.
- Microwave-assisted synthesis has been explored for similar triazole derivatives to reduce reaction times and improve yields.
Summary Table of Key Synthetic Routes
| Compound Stage | Starting Materials | Reaction Type | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazol-2-ylmethyl intermediate | Thiosemicarbazide + methyl acid derivative | Cyclization | Reflux in TFA, 10 h | 80-86 | High purity, crystalline solid |
| 1H-1,2,4-triazol-3-amine alkylation | 1H-1,2,4-triazol-3-amine + alkyl halide | N-alkylation | NaOEt, ethanol, reflux | 70-85 | Clean reaction, good yields |
| Final coupling | Thiadiazolylmethyl halide + triazol-3-amine | Nucleophilic substitution | Anhydrous ethanol, reflux | 75-90 | Efficient coupling, product isolation by crystallization |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Triazol-3-amine Derivatives with Aromatic Substituents
Several analogues replace the thiadiazole moiety with substituted benzyl groups, altering electronic and steric properties:
Key Observations :
Thiadiazole-Triazole Hybrids
Compounds combining thiadiazole and triazole rings via different linkers:
Key Observations :
Piperazinyl and Heterocyclic Modifications
Introduction of piperazine or pyridine rings alters solubility and pharmacokinetics:
Key Observations :
- Piperazine derivatives exhibit better aqueous solubility due to basic nitrogen atoms .
- Fluoropyridinyl groups may enhance bioavailability through halogen bonding .
Structure-Activity Relationship (SAR) Insights
- Thiadiazole vs. Benzyl Substituents : Thiadiazole-containing analogues (e.g., compound 9b in ) show superior antitumor activity (IC₅₀ = 2.94 µM against HepG2) compared to benzyl-substituted triazoles, likely due to thiadiazole’s electron-deficient nature enhancing DNA interaction.
- Linker Flexibility : Methyl linkers (as in the target compound) may restrict conformational freedom, improving target specificity but reducing metabolic stability compared to thioether variants .
- Halogen Effects : Fluorine and chlorine substituents on aromatic rings increase potency by modulating electronic effects and resistance to oxidative metabolism .
Biological Activity
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound featuring a unique structural framework that integrates a thiadiazole and triazole moiety. This combination has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent findings from diverse sources.
Molecular Formula : C₅H₈N₄S
Molecular Weight : 172.21 g/mol
IUPAC Name : this compound
CAS Number : [To be assigned]
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. A study indicated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Good | 31.25 |
| Escherichia coli | Moderate | 62.5 |
| Candida albicans | Moderate | 62.5 |
| Aspergillus niger | Good | 31.25 |
Anticancer Activity
Research has also highlighted the anticancer potential of thiadiazole derivatives. The cytostatic properties of related compounds have been documented, suggesting that the incorporation of the triazole and thiadiazole rings may enhance their effectiveness against cancer cells . For instance, studies on similar scaffolds have reported significant inhibition of cell proliferation in various cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid synthesis.
- Disruption of cellular respiration : Some derivatives exhibit effects on mitochondrial function in cancer cells.
- Antioxidant properties : The presence of sulfur in the thiadiazole ring may contribute to antioxidant activities, protecting cells from oxidative stress.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several synthesized derivatives based on the thiadiazole structure. Among these, compounds with substitutions at the amine group demonstrated enhanced activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
Anticancer Screening
In another investigation focusing on anticancer activity, compounds derived from the triazole-thiadiazole scaffold were screened against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .
Q & A
Q. What are the optimal synthetic routes for 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine?
The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide derivatives with carbon disulfide under alkaline conditions to form the thiadiazole ring, followed by alkylation with a triazole precursor. For example, cyclization with potassium thiocyanate and sulfuric acid has been used to synthesize analogous thiadiazole-triazole hybrids . Reaction optimization (e.g., temperature, solvent, catalysts) is critical; iodine in potassium iodide and sodium hydroxide may enhance regioselectivity .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the triazole and thiadiazole ring systems. For instance, H NMR can identify the methyl group on the thiadiazole ring (δ ~2.5 ppm) and the methylene bridge (δ ~4.5–5.0 ppm). Infrared (IR) spectroscopy detects N–H stretching (3200–3400 cm) and C=N vibrations (1500–1600 cm). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns consistent with the heterocyclic backbone .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Preliminary data on similar triazole-thiadiazole hybrids suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies should assess degradation under UV light, pH variations, and elevated temperatures. Analytical methods like HPLC with UV detection (λ = 254–280 nm) are recommended for monitoring purity over time .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell lines, concentrations) or impurities. To address this:
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
SAR can be explored by synthesizing derivatives with modifications to:
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
X-ray crystallography using SHELX software can determine the dominant tautomer (e.g., 1,2,4-triazole vs. 1,3,4-thiadiazole tautomerism). For example, planar triazole rings with dihedral angles <5° relative to aromatic substituents indicate minimal steric hindrance, favoring specific tautomeric states . Synchrotron radiation may enhance resolution for low-crystallinity samples.
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | KSCN, HSO, 80°C | 65–75 | |
| Triazole alkylation | Chloroacetyl chloride, DMF, 50°C | 60–70 | |
| Purification | Recrystallization (EtOH/HO) | >95% purity |
Table 2: Recommended Analytical Methods
Critical Analysis of Evidence
- Synthesis: and provide validated protocols for thiadiazole-triazole hybrids but lack specifics on scalability. Comparative studies with microwave-assisted synthesis could improve yields .
- Bioactivity: and highlight antimicrobial mechanisms but lack in vivo data. Future work should integrate pharmacokinetic studies (e.g., plasma stability, bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
